![molecular formula C22H28N4O3 B2617980 2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 902043-81-6](/img/structure/B2617980.png)
2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one” belongs to a class of pyrrolo[2,3-d]pyrimidin-4-one derivatives . These compounds have been designed and synthesized as corticotropin-releasing factor 1 (CRF 1) receptor antagonists . They have shown anticancer activities against HCT116, MCF-7, and Hep3B cancer cells .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidin-4-one derivatives involves different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . The synthesis of the azepane ring is based on these approaches .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reaction of 3M1POL with HO• radicals and Cl• atoms plays an important role in the oxidation mechanisms of 3M1POL .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
- A study by Toze et al. (2015) elucidates the crystal structure of a compound with a related structural motif, highlighting the arrangement and conformation of fused tetracyclic systems including an azepane ring. This provides insights into the molecular geometry and potential reactivity of compounds with similar structures (Toze, Poplevin, Zubkov, Nikitina, Porras, & Khrustalev, 2015).
- Fülöp et al. (1987) detail the synthesis of partially saturated dipyrido[1,2-a:4,3-d]pyrimidin-11-ones via a catalytic hydrogen-transfer reaction, demonstrating a method for creating compounds with related frameworks (Fülöp, Huber, Dombi, & Bernáth, 1987).
Chemical Properties and Reactions
- Noguchi et al. (2007) explored the competitive thermal ene reaction and Diels-Alder reactions of compounds structurally similar to the target molecule, showing the versatility of such compounds in synthetic organic chemistry and potential applications in drug synthesis and material science (Noguchi, Sunagawa, Akao, Yamada, Yamamoto, & Kakehi, 2007).
- Research by Reisinger, Bernhardt, and Wentrup (2004) on tetrazolo[1,5-a]pyridines and 2-azidopyridines undergoing photochemical transformations provides a foundation for understanding the reactivity of nitrogen-containing heterocycles, which is relevant for developing novel chemical entities with potential pharmacological activities (Reisinger, Bernhardt, & Wentrup, 2004).
Applications in Fluorescence and Materials Science
- Schramm et al. (2006) highlight the synthesis of annelated 2-amino pyridines, including pyrrolo[2,3-b]pyridines and pyrido[2,3-b]azepines, through a one-pot process. These compounds exhibit high fluorescence and partial pH sensitivity, suggesting applications in materials science, especially in the development of fluorescent markers and sensors (Schramm, Dediu, Oeser, & Müller, 2006).
Wirkmechanismus
The mechanism of action of these compounds is related to their ability to inhibit certain receptors or enzymes. For instance, they have been found to inhibit the corticotropin-releasing factor 1 (CRF 1) receptor . They also have shown anticancer activities, suggesting they may inhibit certain pathways involved in cancer cell proliferation .
Eigenschaften
IUPAC Name |
5-(azepane-1-carbonyl)-6-(3-methoxypropyl)-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-9-7-12-26-19(16)23-20-17(21(26)27)15-18(25(20)13-8-14-29-2)22(28)24-10-5-3-4-6-11-24/h7,9,12,15H,3-6,8,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKLPEOVWJHAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

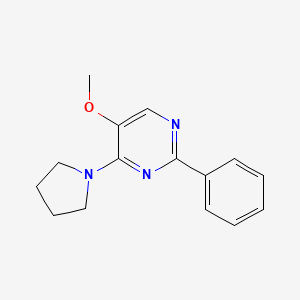
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2617898.png)
![2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2617901.png)
![(Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2617902.png)
![N-(2,4-dimethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2617903.png)
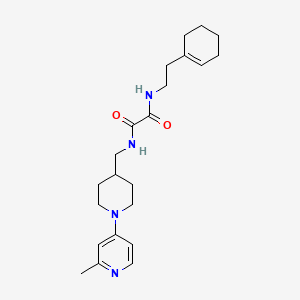
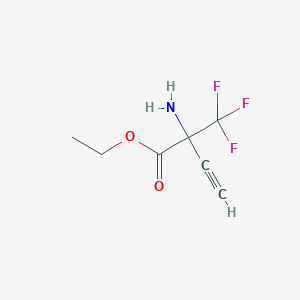

![N-(1,3-Benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2617913.png)
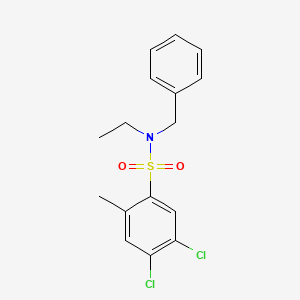
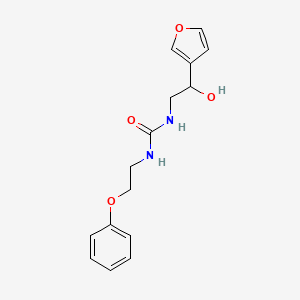
![1-Methyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2617917.png)
![3-(4-chlorophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2617918.png)
